molecular formula C22H25F2N3O4S B1223433 (2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No. B1223433
M. Wt: 465.5 g/mol
InChI Key: SSWVXUHRIZUHRC-HIBZKQORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-cyano-2-[5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-2-thiazolidinylidene]acetamide is an aromatic ether.

Scientific Research Applications

Hypoglycemic Activity

  • Facile Synthesis and In Vivo Hypoglycemic Activity of Novel 2, 4-Hiazolidinedione Derivatives : This study reports the synthesis of novel 2, 4-thiazolidinedione derivatives, which demonstrated promising hypoglycemic activity in animal models. Histopathological studies were also conducted on the kidney and liver to assess the effects of these compounds (Nikalje, Deshp, & Une, 2012).

Anticancer Activity

  • Synthesis and Anticancer Activity of 2-Cyano-2-(4-Oxo-3-Phenylthiazolidin-2-Ylidene)-N-Arylacetamides : This research focused on designing and synthesizing 5-ylidene derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Some of these compounds showed selective inhibition of growth in certain cancer cell lines, including CNS, kidney, and breast cancers (Kryshchyshyn-Dylevych, 2020).

Antimicrobial Activity

  • Synthesis of 5-Substituted 2-Ylidene-1,3-Thiazolidin-4-One Derivatives and Evaluation of Their Anticancer and Antioxidant Activities : In this study, novel 1,3-thiazolidin-4-one derivatives were synthesized and found to exhibit high antioxidant and anticancer activities (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

Structural and Chemical Analyses

  • Crystal Structures of Two (Z)-2-(4-Oxo-1,3-Thiazolidin-2-Ylidene)acetamides : This paper describes the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to the understanding of their molecular configurations (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis and Evaluation Techniques

  • Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents : This study synthesized a new series of thiazolidin-4-one derivatives and evaluated their antimicrobial activity, showcasing the potential of these compounds as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

properties

Product Name

(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Molecular Formula

C22H25F2N3O4S

Molecular Weight

465.5 g/mol

IUPAC Name

(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

InChI

InChI=1S/C22H25F2N3O4S/c1-3-4-10-26-19(28)16(14-25)21-27(11-7-12-30-2)20(29)18(32-21)13-15-8-5-6-9-17(15)31-22(23)24/h5-6,8-9,13,22H,3-4,7,10-12H2,1-2H3,(H,26,28)/b18-13+,21-16-

InChI Key

SSWVXUHRIZUHRC-HIBZKQORSA-N

Isomeric SMILES

CCCCNC(=O)/C(=C\1/N(C(=O)/C(=C\C2=CC=CC=C2OC(F)F)/S1)CCCOC)/C#N

Canonical SMILES

CCCCNC(=O)C(=C1N(C(=O)C(=CC2=CC=CC=C2OC(F)F)S1)CCCOC)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Reactant of Route 2
(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Reactant of Route 3
(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Reactant of Route 4
Reactant of Route 4
(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Reactant of Route 5
Reactant of Route 5
(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Reactant of Route 6
(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

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